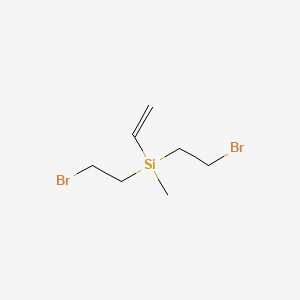
Bis(2-bromoethyl)(ethenyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl)(ethenyl)methylsilane: is an organosilicon compound characterized by the presence of bromine, ethylene, and methyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-bromoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromoethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the vinyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted silanes with various functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of ethyl-substituted silanes.
Scientific Research Applications
Chemistry: Bis(2-bromoethyl)(ethenyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .
Biology and Medicine: In biological research, this compound is used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. It is also used in the manufacture of adhesives and sealants .
Mechanism of Action
The mechanism of action of bis(2-bromoethyl)(ethenyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The vinyl group can undergo addition reactions, while the silicon atom can form bonds with various functional groups, leading to the formation of diverse organosilicon compounds .
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with chlorine atoms instead of bromine.
Vinylmethylsilane: Lacks the bromoethyl groups, making it less reactive in substitution reactions.
Uniqueness: Bis(2-bromoethyl)(ethenyl)methylsilane is unique due to the presence of both bromoethyl and vinyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical intermediates .
Properties
CAS No. |
51664-53-0 |
|---|---|
Molecular Formula |
C7H14Br2Si |
Molecular Weight |
286.08 g/mol |
IUPAC Name |
bis(2-bromoethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Br2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
InChI Key |
LSAFULYJVONRHA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCBr)(CCBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







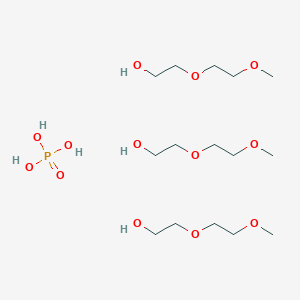
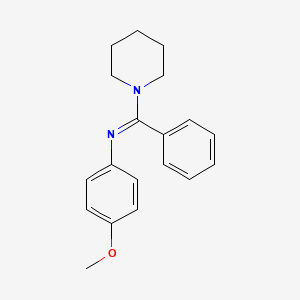

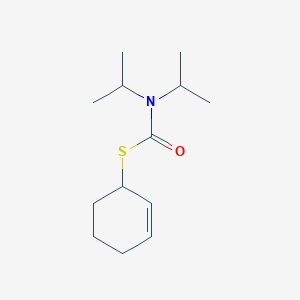

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
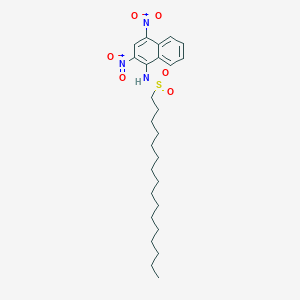
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)

